Therapeutic Index and Efficacy in Colon Cancer Xenografts vs. Capecitabine and 5-FU
In a direct head-to-head comparison in human colon cancer xenograft models (HCT116 and CXF280), doxifluridine (5'-dFUrd) demonstrated a therapeutic index intermediate between 5-FU and capecitabine [1]. Specifically, in the HCT116 model, the therapeutic index for doxifluridine was 1.5, compared to <1.5 for 5-FU and 5.1 for capecitabine [1]. In the more sensitive CXF280 model, the therapeutic index was >20, compared to 2.0 for 5-FU and >40 for capecitabine [1].
| Evidence Dimension | Therapeutic Index |
|---|---|
| Target Compound Data | 1.5 (HCT116 model); >20 (CXF280 model) |
| Comparator Or Baseline | 5-FU (1.5 and 2.0); Capecitabine (5.1 and >40) |
| Quantified Difference | Doxifluridine's index is approximately 1.7-fold lower than capecitabine in HCT116 and ~2-fold lower in CXF280. |
| Conditions | Human colon cancer xenograft models (HCT116 and CXF280) in nude mice. |
Why This Matters
This quantifies that while doxifluridine is safer than 5-FU, its therapeutic window is narrower than capecitabine, a critical factor for researchers selecting between these oral fluoropyrimidine prodrugs for in vivo studies.
- [1] Ishikawa T, et al. Antitumor Activities of A Novel Fluoropyrimidine, N4-Pentyloxycarbonyl-5'-deoxy-5-fluorocytidine (Capecitabine). Biol Pharm Bull. 1998;21(7):713-717. View Source
